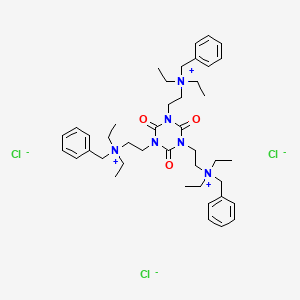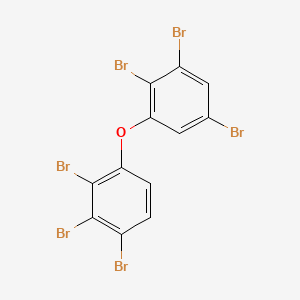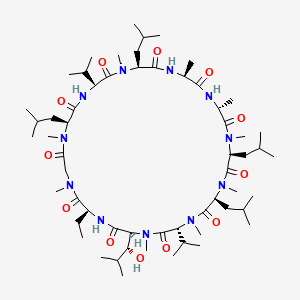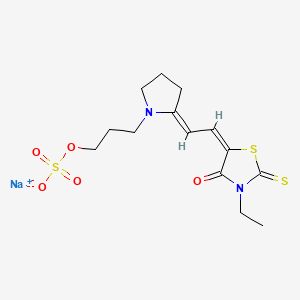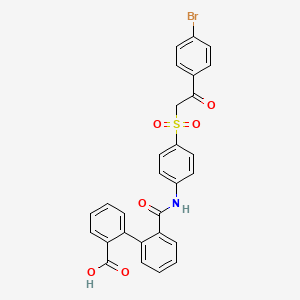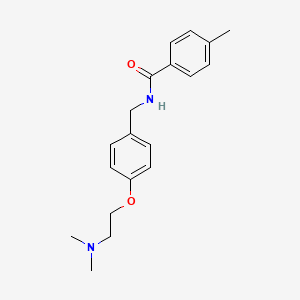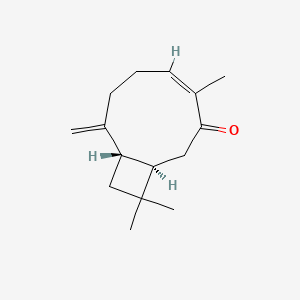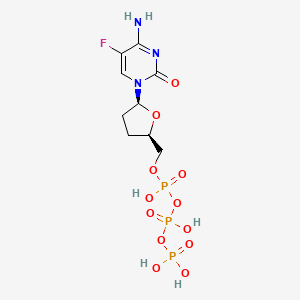
2',3'-Dideoxy-5-fluorocytidine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a potent antiviral and anticancer agent. This compound is particularly noted for its ability to inhibit DNA synthesis, making it useful in various therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as cytidine.
Deoxygenation: Removal of the hydroxyl groups at the 2’ and 3’ positions to form the dideoxy structure.
Triphosphorylation: Addition of a triphosphate group at the 5’-position.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: Common in the modification of nucleoside analogs.
Oxidation and Reduction: These reactions can alter the functional groups on the molecule, affecting its activity.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like halogenating agents (e.g., fluorine gas) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic solutions.
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Wirkmechanismus
The compound exerts its effects primarily by integrating into DNA and inhibiting DNA synthesis. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar antiviral properties.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: A related compound with modifications at the 3-position.
Uniqueness
2’,3’-Dideoxy-5-fluorocytidine 5’-triphosphate is unique due to its combination of dideoxy and fluorine modifications, which enhance its stability and efficacy. Its ability to inhibit DNA synthesis more effectively than some other analogs makes it a valuable compound in therapeutic research .
Eigenschaften
CAS-Nummer |
146369-72-4 |
|---|---|
Molekularformel |
C9H15FN3O12P3 |
Molekulargewicht |
469.15 g/mol |
IUPAC-Name |
[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15FN3O12P3/c10-6-3-13(9(14)12-8(6)11)7-2-1-5(23-7)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,5,7H,1-2,4H2,(H,18,19)(H,20,21)(H2,11,12,14)(H2,15,16,17)/t5-,7+/m1/s1 |
InChI-Schlüssel |
ARRTZUVEPRJLPK-VDTYLAMSSA-N |
Isomerische SMILES |
C1C[C@H](O[C@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Kanonische SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


